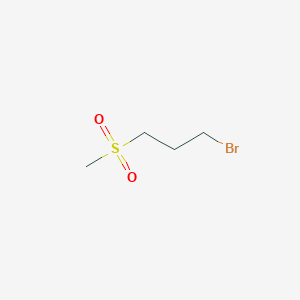

1-Bromo-3-methanesulfonylpropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-methylsulfonylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO2S/c1-8(6,7)4-2-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNECODFCHDCLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859940-73-1 | |

| Record name | 1-bromo-3-methanesulfonylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-3-methanesulfonylpropane chemical properties

An In-Depth Technical Guide to 1-Bromo-3-methanesulfonylpropane: Properties, Reactivity, and Applications

Introduction

This compound is a bifunctional organic compound that has garnered significant interest within the realms of pharmaceutical development and specialized organic synthesis. Its unique structure, featuring a reactive alkyl bromide terminus and an electron-withdrawing methanesulfonyl group, makes it a versatile reagent for introducing a sulfonyl-containing propyl chain. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, reactivity, and practical applications, grounded in authoritative data and established protocols.

Chemical Identity and Core Properties

A clear understanding of a reagent begins with its fundamental identifiers and physical characteristics. These properties are crucial for experimental design, safety assessments, and regulatory compliance.

| Property | Value | Source |

| IUPAC Name | 1-bromo-3-methylsulfonylpropane | [1] |

| CAS Number | 859940-73-1 | [1][2] |

| Molecular Formula | C₄H₉BrO₂S | [1][2] |

| Molecular Weight | 201.08 g/mol | [1][2] |

| Exact Mass | 199.95066 Da | [1] |

| Appearance | Colorless to light yellow liquid or solid | [2][3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Synonyms: The compound is also known as 1-bromo-3-(methylsulfonyl)propane and 3-bromopropyl methyl sulfone[2][4].

Synthesis and Reactivity Profile

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The primary bromide is an excellent leaving group in nucleophilic substitution reactions, while the methanesulfonyl group is a polar, electron-withdrawing moiety that influences the molecule's overall properties and can participate in further chemical transformations.

Synthetic Pathway

A common laboratory-scale synthesis involves the bromination of a precursor alcohol, 3-(methylsulfonyl)propan-1-ol. This transformation can be achieved using standard brominating agents. The choice of reagent is critical to ensure high yield and minimize side reactions.

Caption: General synthetic route to this compound.

Core Reactivity: An Alkylating Agent

The primary application of this compound is as a propylsulfone electrophile. The carbon atom bonded to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the straightforward installation of the -(CH₂)₃SO₂CH₃ moiety onto various substrates.

Causality in Experimental Design: The electron-withdrawing nature of the sulfone group enhances the leaving group ability of the bromide, making it more reactive than a simple alkyl bromide like 1-bromopropane. However, it is not so strongly activating as to promote elimination reactions under typical nucleophilic substitution conditions, providing a clean reaction profile. This balance is key to its utility.

Common nucleophiles used in reactions with this compound include:

-

Amines (primary and secondary)

-

Thiolates

-

Phenoxides and Alkoxides

-

Enolates and other carbon nucleophiles

Spectroscopic Characterization

While specific spectra are dependent on the acquisition conditions, the structural features of this compound give rise to predictable spectroscopic signatures.

-

¹H NMR: The proton NMR spectrum would be expected to show three distinct signals corresponding to the three methylene groups of the propane chain, along with a sharp singlet for the methyl group on the sulfone.

-

-CH₂Br: A triplet around 3.5-3.7 ppm, deshielded by the adjacent bromine atom.

-

-CH₂- (central): A multiplet (quintet) around 2.2-2.4 ppm, coupled to the two adjacent methylene groups.

-

-CH₂SO₂-: A triplet around 3.1-3.3 ppm, deshielded by the sulfone group.

-

-SO₂CH₃: A singlet around 2.9-3.1 ppm.

-

-

¹³C NMR: The carbon spectrum would display four signals corresponding to the four unique carbon atoms in the molecule.

-

IR Spectroscopy: Key vibrational frequencies would include strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfone group, typically found in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ respectively[5].

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. The protocols described herein are self-validating systems that begin with a thorough understanding of the reagent's hazards.

GHS Hazard Classification

This compound is classified as a hazardous substance.[1] Adherence to the following GHS classifications is mandatory.

| Hazard Class | Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H318/H319 | Causes serious eye damage/irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Source: Aggregated GHS information from multiple ECHA C&L Inventory notifications.[1]

Safe Handling Protocol

Due to its hazardous nature, strict handling procedures must be followed:

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[6] An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection: Wear nitrile gloves and a lab coat.[6] Avoid prolonged or repeated contact. If skin contact occurs, wash immediately and thoroughly with soap and water.[7]

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, a NIOSH-approved respirator is necessary.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][7] The recommended storage temperature is between 2-8°C.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7] Do not allow the product to enter drains.[8]

Experimental Protocol: N-Alkylation of Aniline

This section provides a detailed, step-by-step methodology for a representative experiment: the N-alkylation of aniline. This protocol is designed as a self-validating system, where the rationale for each step is clearly defined.

Objective: To synthesize N-(3-(methylsulfonyl)propyl)aniline.

Materials:

-

Aniline

-

This compound

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram

Caption: Experimental workflow for the N-alkylation of aniline.

Step-by-Step Methodology:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

-

Rationale: Potassium carbonate acts as a mild, heterogeneous base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent.

-

-

Reagent Addition:

-

Begin stirring the mixture at room temperature. Slowly add this compound (1.1 eq.) to the suspension.

-

Rationale: Adding the alkylating agent slowly helps to control any potential exotherm and minimizes the formation of dialkylated byproducts.

-

-

Reaction and Monitoring:

-

Heat the reaction mixture to reflux (approx. 82°C for acetonitrile).

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline spot has been consumed.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.

-

Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

-

-

Purification and Characterization:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

-

Combine the pure fractions and remove the solvent to yield the final product, N-(3-(methylsulfonyl)propyl)aniline.

-

Confirm the structure and purity of the product using NMR, IR, and mass spectrometry.

-

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-Bromo-3-(methylsulfanyl)propane. National Center for Biotechnology Information.

- PubChemLite. (2025). This compound (C4H9BrO2S).

- LookChem. (n.d.). 1-BroMo-3-(Methylsulfonyl)propane.

- ResearchGate. (n.d.). NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl3)....

- ResearchGate. (n.d.). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.

- PrepChem.com. (n.d.). Preparation of 1-bromo-3-chloropropane.

Sources

- 1. This compound | C4H9BrO2S | CID 51892082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-BroMo-3-(Methylsulfonyl)propane | 859940-73-1 [chemicalbook.com]

- 3. 1-Bromo-3-(methylsulfonyl)propane | 859940-73-1 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

Introduction: A Versatile Alkylating Agent in Modern Drug Discovery

An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-Bromo-3-methanesulfonylpropane

This compound (CAS No. 859940-73-1) is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structure incorporates a terminal electrophilic bromine atom, making it an effective alkylating agent, and a polar sulfone group, which can influence solubility and metabolic stability, and participate in hydrogen bonding. This unique combination makes it a valuable building block for introducing the methanesulfonylpropyl moiety into complex molecular scaffolds.

The strategic incorporation of a bromine atom is a well-established method in drug design to modulate the pharmacological profile of lead compounds.[3] Furthermore, understanding the precise physical and chemical characteristics of reagents like this compound is paramount for designing robust, scalable, and reproducible synthetic routes for active pharmaceutical ingredients (APIs).[4] This guide provides a comprehensive overview of its known properties, contextualized with field-proven insights for its practical application.

Molecular and Physicochemical Profile

A clear understanding of the fundamental properties of a reagent is the bedrock of its effective use in synthesis. While extensive experimental data for this compound is not widely published, a combination of supplier information and computational predictions provides a solid foundation for its application.

Core Identification and Structural Data

The identity of this compound is established by the following identifiers:

| Property | Value | Source(s) |

| CAS Number | 859940-73-1 | [1][5] |

| Molecular Formula | C₄H₉BrO₂S | [1][5] |

| Molecular Weight | 201.08 g/mol | [1][5] |

| IUPAC Name | 1-bromo-3-methylsulfonylpropane | [5] |

| Common Synonyms | 1-bromo-3-(methylsulfonyl)propane, 3-bromopropyl methyl sulfone | [1][2] |

| InChIKey | BNECODFCHDCLDN-UHFFFAOYSA-N | [5] |

Key Physical Characteristics

The table below summarizes the known and computationally predicted physical properties. It is critical for researchers to note the distinction between experimental and predicted values, as the latter provide useful estimates but must be confirmed empirically for critical applications.

| Property | Value / Description | Data Type | Source(s) |

| Appearance | Colorless to light yellow liquid | Experimental | [1] |

| Storage Temperature | Room Temperature | Recommended | [1] |

| XLogP3 | 0.7 | Computed | [5] |

| Topological Polar Surface Area | 42.5 Ų | Computed | [5] |

| Exact Mass | 199.95066 Da | Computed | [5] |

| Monoisotopic Mass | 199.95065 Da | Computed |

Structural Analysis and Reactivity Profile

The utility of this compound in synthesis is directly derived from its molecular structure. The diagram below illustrates the key functional groups and their influence on the molecule's chemical behavior.

The primary bromide serves as an excellent leaving group in nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of the molecule to a wide range of nucleophiles, such as amines, phenols, and thiols, which are common functionalities in drug scaffolds. The methyl sulfone group, being polar and a hydrogen bond acceptor, can impart favorable physicochemical properties to the resulting molecule, potentially improving solubility and interactions with biological targets.

Synthetic Protocol and Application Context

A common synthetic route to prepare this compound involves the bromination of the corresponding alcohol, 3-(methylsulfonyl)propan-1-ol. This straightforward conversion provides a reliable source of the reagent for further synthetic applications.

Illustrative Synthetic Workflow

Sources

- 1. Frontiers | A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. nbinno.com [nbinno.com]

- 5. Chiral Analogues of PFI-1 as BET Inhibitors and Their Functional Role in Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Bromo-3-methanesulfonylpropane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-3-methanesulfonylpropane, a key intermediate in various synthetic pathways within the pharmaceutical and specialty chemical industries. In the absence of extensive empirical solubility data in publicly accessible literature, this document leverages fundamental principles of chemical interactions and predictive methodologies to offer a robust framework for solvent selection and process optimization. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable protocols for laboratory applications.

Introduction: The Significance of this compound and its Solubility

This compound (CAS No: 859940-73-1, Molecular Formula: C₄H₉BrO₂S) is a bifunctional molecule incorporating both a reactive bromoalkane and a polar methanesulfonyl group.[1][2] This unique structure makes it a valuable building block in organic synthesis, particularly in the introduction of the methanesulfonylpropane moiety into larger molecules, a common strategy in the development of pharmacologically active compounds.

The solubility of this reagent is a critical parameter that dictates its utility in various applications. Proper solvent selection is paramount for:

-

Reaction Kinetics and Yield: Ensuring that all reactants are in the same phase is fundamental for efficient molecular interactions.

-

Purification Processes: Techniques such as crystallization and chromatography are highly dependent on differential solubility.

-

Formulation and Drug Delivery: In pharmaceutical development, the solubility of intermediates and final active pharmaceutical ingredients (APIs) influences bioavailability and the choice of delivery vehicle.[3][4]

This guide will first explore the molecular characteristics of this compound that govern its solubility, followed by a predictive analysis of its behavior in a range of common organic solvents. Finally, a detailed experimental protocol for the empirical determination of its solubility is provided to facilitate the validation of these predictions.

Theoretical Framework: Predicting Solubility from First Principles

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[5] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions.

The molecular structure of this compound suggests a molecule of intermediate polarity.

-

The Propyl Chain: The three-carbon backbone is nonpolar.

-

The Bromo Group: The carbon-bromine bond introduces a degree of polarity.

-

The Methanesulfonyl Group (-SO₂CH₃): This is a highly polar and aprotic functional group. The sulfonyl group's oxygen atoms are strong hydrogen bond acceptors.[6]

Given these features, it is anticipated that this compound will exhibit favorable solubility in polar aprotic and some polar protic solvents, with decreasing solubility in nonpolar solvents.

Hansen Solubility Parameters (HSP): A More Quantitative Approach

To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model can be employed.[7][8][9] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from London dispersion forces.

-

δp (Polar): Stemming from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle of HSP is that substances with similar (δd, δp, δh) parameters are likely to be miscible. While experimentally determined HSP values for this compound are not available, we can estimate them based on its structure and the known values of its constituent functional groups.

Predicted Solubility Profile of this compound

Based on the theoretical principles outlined above, a predicted solubility profile for this compound in a range of common organic solvents is presented in Table 1. These predictions are qualitative and should be empirically verified.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low to Insoluble | The high polarity of the methanesulfonyl group is incompatible with the nonpolar nature of hexane. |

| Toluene | Aromatic, Nonpolar | Low | The aromatic ring of toluene offers some polarizability, which may slightly improve solubility over aliphatic hydrocarbons. |

| Diethyl Ether | Weakly Polar | Moderate | The ether oxygen can act as a hydrogen bond acceptor, and the overall low polarity of the solvent is reasonably compatible with the propyl chain. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a good solvent for a wide range of organic compounds and its polarity should effectively solvate the solute.[10] |

| Ethyl Acetate | Polar Aprotic | High | The ester functionality provides polarity and hydrogen bond accepting capabilities, making it a suitable solvent. |

| Acetone | Polar Aprotic | High | The ketone group is polar and a hydrogen bond acceptor, leading to favorable interactions. |

| Acetonitrile | Polar Aprotic | High | Its high polarity and ability to participate in dipole-dipole interactions make it a strong candidate for good solubility. |

| Isopropanol | Polar Protic | Moderate to High | The alcohol can act as a hydrogen bond donor and acceptor. The nonpolar alkyl group of isopropanol is also compatible. |

| Ethanol | Polar Protic | Moderate to High | Similar to isopropanol, ethanol's polarity and hydrogen bonding capabilities should lead to good solubility. |

| Methanol | Polar Protic | Moderate | While highly polar, the smaller alkyl group of methanol may have slightly less favorable interactions with the propyl chain of the solute compared to ethanol or isopropanol. |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | DMF is a powerful polar aprotic solvent known for its excellent solvating properties for a wide range of compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | As a highly polar aprotic solvent, DMSO is expected to be an excellent solvent for this compound.[11] |

| Water | Polar Protic | Low to Sparingly Soluble | Despite the polar methanesulfonyl group, the presence of the bromoalkane and the propyl chain will likely limit aqueous solubility. |

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for the qualitative and quantitative determination of the solubility of this compound.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Calibrated pipettes and syringes

-

Glass vials with screw caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantitative analysis

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add a pre-weighed excess amount of this compound.

-

Add a known volume (e.g., 2 mL) of the selected solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A persistent solid phase should remain.

-

-

Sample Preparation for Analysis:

-

Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. The filter should be compatible with the solvent.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration determined in the analyzed sample and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Practical Implications for Researchers and Drug Development Professionals

The predicted solubility profile and the provided experimental protocol offer valuable guidance for the practical application of this compound.

-

For Synthetic Chemists: The high predicted solubility in polar aprotic solvents like DCM, ethyl acetate, and acetone suggests these are excellent choices for conducting reactions. For purification by crystallization, a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures would be ideal. A mixed solvent system, such as ethanol/water or toluene/hexane, could be explored.

-

For Drug Development Professionals: Understanding the solubility of this intermediate is crucial for process scale-up and ensuring consistent product quality. The low predicted aqueous solubility highlights potential challenges if aqueous workups are required and underscores the importance of selecting appropriate organic solvents for extraction and purification steps.[3]

Conclusion

While empirical data for the solubility of this compound is not widely published, a systematic approach based on fundamental chemical principles allows for a robust predictive analysis. The molecule's dual nature, with a polar sulfonyl group and a less polar bromoalkane moiety, results in a predicted preference for polar aprotic and polar protic organic solvents. This guide provides a solid theoretical foundation and a practical experimental framework to empower researchers to make informed decisions regarding solvent selection, ultimately leading to more efficient and successful scientific outcomes. The validation of the predictions herein through the described protocol is strongly encouraged.

References

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

- Adscientis. Hansen Solubility Parameters (HSP).

- Nguyen, B. T., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Vlachos, D. G., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17381.

- Green, W. H., et al. (2021).

- Hansen, C. M., & Abbott, S. Hansen Solubility Parameters.

- University of Chemistry and Technology, Prague. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Stack Exchange.

- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube.

- PubChem. This compound.

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

- American Chemical Society. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10488–10498.

- Royal Society of Chemistry. (2014). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry, 5(2), 431-438.

- PubChem. 1-Bromo-3-(methylsulfanyl)propane.

- Solubility of Things. 3-Bromohexane.

- Acree, W. E. (1992). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based on Mobile Order theory. Canadian Journal of Chemistry, 70(2), 452-455.

- LibreTexts. 6.1: Physical Properties of Haloalkanes.

- Britannica. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent.

- CK-12 Foundation. Physical Properties of Haloalkanes and Haloarenes.

- Sarthaks eConnect. Answer the following: (i) Haloalkanes easily dissolve in organic solvents, why?

- Wikipedia. Sulfur.

- PubChem. 1-Bromo-3-(3-methylsulfonylphenyl)propan-2-one.

Sources

- 1. This compound | C4H9BrO2S | CID 51892082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]

An In-Depth Technical Guide to 1-Bromo-3-methanesulfonylpropane: Molecular Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Bromo-3-methanesulfonylpropane, a key bifunctional reagent with significant potential in synthetic and medicinal chemistry. We will delve into its core molecular attributes, explore robust synthetic methodologies, and illuminate its role as a strategic building block in the construction of complex molecular architectures relevant to drug discovery.

Core Molecular and Physical Characteristics

This compound, also known by its IUPAC name 1-bromo-3-(methylsulfonyl)propane, is a halogenated sulfone with the chemical formula C₄H₉BrO₂S.[1] Its molecular structure integrates a reactive primary alkyl bromide with a polar methanesulfonyl group, rendering it a versatile intermediate for introducing a sulfonyl-containing propyl chain into various molecules.

Table 1: Key Physicochemical and Structural Data

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉BrO₂S | [1] |

| Molecular Weight | 201.08 g/mol | [1] |

| CAS Number | 859940-73-1 | |

| IUPAC Name | 1-bromo-3-methylsulfonylpropane | [1] |

| Canonical SMILES | CS(=O)(=O)CCCBr | [1] |

| InChI Key | BNECODFCHDCLDN-UHFFFAOYSA-N | [1] |

| Appearance | Colorless to light yellow liquid (predicted) | |

| Boiling Point | Not precisely determined, but expected to be elevated due to its polarity and molecular weight. | |

| Solubility | Expected to be soluble in a range of organic solvents. |

The presence of both a good leaving group (bromide) and a polar, hydrogen-bond accepting sulfonyl group dictates its reactivity and physical properties. The electron-withdrawing nature of the methanesulfonyl group can influence the reactivity of the alkyl bromide, though it is sufficiently separated by the propyl chain to allow for typical alkylation reactions.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis of this compound: A Protocol Grounded in Experience

The most direct and logical synthetic route to this compound is through the bromination of its corresponding alcohol precursor, 3-(methylsulfonyl)propan-1-ol. This transformation is a staple in organic synthesis, and several reliable methods can be employed. The choice of brominating agent is critical and is dictated by factors such as substrate tolerance, desired yield, and operational simplicity.

Two highly effective and widely adopted methods for this conversion are the use of phosphorus tribromide (PBr₃) and the Appel reaction.

Synthesis via Phosphorus Tribromide (PBr₃)

This classic method is favored for its high efficiency in converting primary alcohols to alkyl bromides with minimal rearrangement.[2][3] The reaction proceeds via an Sₙ2 mechanism, ensuring a clean conversion.

Causality Behind Experimental Choices:

-

PBr₃ as the Reagent: PBr₃ is a powerful brominating agent for primary and secondary alcohols. It activates the hydroxyl group by forming a phosphite ester, which is an excellent leaving group, facilitating nucleophilic attack by the bromide ion.

-

Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze PBr₃, reducing its efficacy and generating phosphorous acid. Therefore, the use of anhydrous solvents and glassware is paramount.

-

Controlled Temperature: The initial reaction of the alcohol with PBr₃ is exothermic. Cooling the reaction mixture to 0 °C during the addition of PBr₃ helps to control the reaction rate and prevent potential side reactions.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-(methylsulfonyl)propan-1-ol (1.0 eq) dissolved in anhydrous diethyl ether or dichloromethane.

-

Reagent Addition: The flask is cooled to 0 °C in an ice bath. Phosphorus tribromide (0.4 eq) is added dropwise via the dropping funnel with vigorous stirring, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the starting material is consumed, the reaction mixture is cooled back to 0 °C and cautiously quenched by the slow addition of water. The mixture is then transferred to a separatory funnel, and the organic layer is separated.

-

Purification: The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Pure this compound can be obtained by vacuum distillation or column chromatography.

Synthesis via the Appel Reaction

The Appel reaction provides a mild and versatile alternative for converting alcohols to alkyl halides using a combination of triphenylphosphine (PPh₃) and a halogen source, in this case, carbon tetrabromide (CBr₄).[1][4][5][6]

Causality Behind Experimental Choices:

-

PPh₃ and CBr₄ System: This combination generates an in-situ phosphonium bromide species which activates the alcohol's hydroxyl group, making it a good leaving group for subsequent Sₙ2 displacement by bromide.

-

Aprotic Solvent: Anhydrous aprotic solvents like dichloromethane or acetonitrile are used to prevent unwanted side reactions and to effectively dissolve the reactants.

-

Temperature Control: The reaction is typically initiated at 0 °C to manage the initial exothermic formation of the phosphonium salt and then allowed to proceed at room temperature.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-(methylsulfonyl)propan-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, a solution of carbon tetrabromide (1.2 eq) in dichloromethane is added dropwise.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue contains the product and triphenylphosphine oxide as a byproduct.

-

Purification: The crude mixture is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the desired this compound from the triphenylphosphine oxide.

Caption: Key synthetic workflows for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry, primarily serving as an electrophilic reagent for the introduction of the 3-(methylsulfonyl)propyl moiety. This functional group can impart desirable physicochemical properties to a lead compound, such as increased polarity and the potential for hydrogen bonding interactions with biological targets, which can enhance solubility and modulate pharmacokinetic profiles.

The primary utility of this reagent lies in its ability to alkylate nucleophilic centers, such as amines, thiols, and phenols, which are prevalent in heterocyclic scaffolds common in many drug classes.[7][8]

Strategic Importance in Lead Optimization:

-

Modulation of Physicochemical Properties: The introduction of the methanesulfonyl group can significantly alter the lipophilicity and aqueous solubility of a molecule, which are critical parameters in drug design.

-

Vector for Target Engagement: The sulfonyl group can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in the binding pocket of a target protein, such as a kinase or a G-protein coupled receptor (GPCR).[9][10]

-

Scaffold Elaboration: As a bifunctional molecule, it allows for the extension of a molecular scaffold, enabling the exploration of new chemical space and the optimization of structure-activity relationships (SAR).

While specific examples of marketed drugs containing the this compound-derived fragment are not readily found in publicly available literature, its utility is evident in the broader context of synthesizing libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. Its application is particularly relevant in the synthesis of novel kinase inhibitors and modulators of GPCRs, where the precise positioning of polar, interacting groups is crucial for potency and selectivity.[9][10][11]

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound.

-

Hazards: It is predicted to be a skin and eye irritant and may cause respiratory irritation.

-

Handling: Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a strategically important synthetic intermediate with a valuable combination of functionalities. Its synthesis from the corresponding alcohol is achievable through well-established and reliable protocols, such as the use of phosphorus tribromide or the Appel reaction. Its primary application in drug discovery lies in its ability to introduce a polar, hydrogen-bond accepting 3-(methylsulfonyl)propyl group, which can be leveraged to optimize the physicochemical and pharmacokinetic properties of lead compounds. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the utility of such versatile building blocks is poised to increase.

References

- Braun, M. (2017). Synthesis of Bromoalkanes by Substitution of Oxygen Functionalities.

- Organic Chemistry Portal. Appel Reaction.

- Wikipedia. Appel reaction.

- Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction.

- NROChemistry. Appel Reaction: Mechanism & Examples.

- Fritz, S. P., Matlock, J. V., McGarrigle, E. M., & Aggarwal, V. K. (2013). Efficient synthesis of cyclopropane-fused heterocycles with bromoethylsulfonium salt. Chemistry, 19(33), 10827-31.

- Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery.

- Google Patents. Synthesis of compounds useful in the manufacture of ketorolac.

- National Center for Biotechnology Information. Novel Allosteric Modulators of G Protein-coupled Receptors.

- An-Najah National University. Synthesis of a new series of heterocyclic compounds for medical purposes.

- National Center for Biotechnology Information. Compounds from Natural Sources as Protein Kinase Inhibitors.

- National Center for Biotechnology Information. Designing allosteric modulators to change GPCR G protein subtype selectivity.

- ResearchGate. A Convenient Synthesis of Novel 3-(Heterocyclylsulfonyl)propanoic Acids and Their Amide Derivatives.

- Google Patents. 1-Phenyl-3-dimethylamino-propane derivatives having pharmacological activity.

- PubChem. 1-Bromo-3-(methylsulfanyl)propane.

- MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles.

- MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications.

- Master Organic Chemistry. PBr3 and SOCl2.

- Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry.

- PubMed. Designing allosteric modulators to change GPCR G protein subtype selectivity.

- ResearchGate. Design of allosteric modulators that change GPCR G protein subtype selectivity.

- YouTube. Using PBr3 to Replace Alcohols with Bromides via Sn2.

- PubMed. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis.

- Google Patents. Application of bronopol and analogue thereof in drug preparation.

- ResearchGate. Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation.

- Google Patents. Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use.

- ResearchGate. Hydrobromination of alkenes with PBr3/SiO2: a simple and efficient regiospecific preparation of alkyl bromides.

- Google Patents. Liquid formulation for oral administration comprising ambroxol, levodropropizine and buffering agent, and method for preparing the same.

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. Appel Reaction [organic-chemistry.org]

- 5. Appel reaction - Wikipedia [en.wikipedia.org]

- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. staff.najah.edu [staff.najah.edu]

- 9. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

1-Bromo-3-methanesulfonylpropane reactivity profile

An In-depth Technical Guide to the Reactivity and Application of 1-Bromo-3-methanesulfonylpropane

Abstract

This compound has emerged as a valuable bifunctional reagent in modern organic synthesis, prized for its ability to introduce the 3-(methylsulfonyl)propyl moiety. This linker is of significant interest in medicinal chemistry, featuring in advanced drug candidates such as the respiratory syncytial virus (RSV) fusion inhibitor, JNJ-53718678.[1][2] This guide provides a comprehensive analysis of the reagent's reactivity profile, grounded in fundamental mechanistic principles and supported by practical, field-proven applications. We will dissect the causality behind its reaction pathways, provide detailed experimental protocols, and offer insights for its strategic deployment in complex molecule synthesis, targeting an audience of researchers, chemists, and drug development professionals.

Physicochemical Profile and Structural Analysis

This compound is a liquid at room temperature, possessing a unique structure that dictates its chemical behavior.[3] The molecule incorporates a primary alkyl bromide, a classic electrophilic center for nucleophilic attack, and a chemically robust methanesulfonyl (sulfone) group.

The key to its reactivity lies in the interplay between these two functional groups. The methanesulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This inductive effect (-I) is transmitted through the propyl chain, increasing the partial positive charge (δ+) on the C1 carbon attached to the bromine. This polarization enhances the carbon's electrophilicity, making it highly susceptible to reaction with nucleophiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 859940-73-1 | [4] |

| Molecular Formula | C₄H₉BrO₂S | [3] |

| Molecular Weight | 201.08 g/mol | [3] |

| IUPAC Name | 1-bromo-3-methylsulfonylpropane | PubChem |

| Physical Form | Liquid | [3] |

| Purity | Typically ≥95% | [3] |

| InChIKey | BNECODFCHDCLDN-UHFFFAOYSA-N | [3] |

Core Reactivity: A Mechanistic Perspective

The reactivity of this compound is dominated by the bimolecular nucleophilic substitution (Sₙ2) pathway. Understanding the factors that favor this mechanism is critical for optimizing reaction outcomes.

The Sₙ2 Pathway: The Predominant Mechanism

The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[5] For this compound, several structural and electronic factors make this the favored pathway:

-

Unhindered Primary Substrate: The electrophilic C1 carbon is a primary center, meaning it is attached to only one other carbon atom. This minimizes steric hindrance, providing a clear path for the nucleophile to perform a "backside attack," which is requisite for the Sₙ2 mechanism.[6] This attack leads to a predictable inversion of stereochemistry if the carbon were chiral.

-

Excellent Leaving Group: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr). Its stability in solution facilitates the cleavage of the C-Br bond.[5]

-

Enhanced Electrophilicity: As previously discussed, the distal sulfone group's powerful electron-withdrawing effect significantly increases the electrophilicity of the C1 carbon, making it a more attractive target for nucleophiles and accelerating the reaction rate.

The general Sₙ2 reaction can be visualized as follows:

Caption: General Sₙ2 mechanism for this compound.

Competing Pathways: E2 Elimination

While Sₙ2 is dominant, the bimolecular elimination (E2) pathway is a potential competitor, particularly under specific conditions. The E2 reaction involves the abstraction of a proton on the carbon adjacent to the leaving group (the β-carbon) by a base, leading to the formation of an alkene.

For E2 to become significant, a strong, sterically hindered base (e.g., potassium tert-butoxide) is typically required. For a primary substrate like this compound, the Sₙ2 reaction is almost always faster and more favorable, especially with nucleophiles that are not excessively basic (e.g., halides, amines, phenolates). Therefore, in most synthetic applications, E2 elimination is a minor side reaction that can be suppressed by careful choice of base and temperature.

Application in Heterocyclic Synthesis: A Case Study

The utility of this compound is powerfully demonstrated in its application as an alkylating agent in drug discovery. A recent patent for novel NLRP3 inflammasome modulators provides a clear, practical example of its use.[3]

In this synthesis, a substituted pyrazolopyridine, which contains a nucleophilic secondary amine within its heterocyclic core, is alkylated with this compound to install the desired 3-(methylsulfonyl)propyl sidechain.

Table 2: Reaction Protocol Summary from WO2024121086A1[3]

| Parameter | Condition | Rationale |

| Nucleophile | Substituted Pyrazolopyridine | A heterocyclic amine, a common N-nucleophile in medicinal chemistry. |

| Electrophile | This compound | Provides the required 3-(methylsulfonyl)propyl linker. |

| Base | Potassium Carbonate (K₂CO₃) | A mild inorganic base sufficient to deprotonate the nucleophile without promoting E2. |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that accelerates Sₙ2 reactions by solvating cations but not anions. |

| Temperature | 60 °C | Provides sufficient thermal energy to overcome the activation barrier without degrading reagents. |

| Time | 12 hours | A standard duration for ensuring complete reaction in Sₙ2 alkylations. |

Detailed Experimental Protocol: N-Alkylation

The following protocol is adapted from the procedure described in patent WO2024121086A1.[3] This represents a self-validating system, as it is part of a reproducible synthesis of a specific target molecule.

Step 1: Reaction Setup

-

To a solution of the pyrazolopyridine starting material (1.0 eq) in N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the resulting suspension at room temperature for 10 minutes to ensure a homogenous mixture.

-

Add this compound (1.5 eq) to the reaction mixture.

Step 2: Reaction Execution

-

Heat the reaction mixture to 60 °C.

-

Maintain stirring at this temperature for 12 hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) to confirm the consumption of the starting material.

Step 3: Work-up and Isolation

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

Step 4: Purification

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

Sources

- 1. Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2024121086A1 - Novel compounds as modulators of nlrp3 inhibition - Google Patents [patents.google.com]

- 4. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride - Google Patents [patents.google.com]

- 5. Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

An In-Depth Technical Guide to the Electrophilicity of the Carbon-Bromine Bond in 1-Bromo-3-methanesulfonylpropane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of the carbon-bromine (C-Br) bond in 1-Bromo-3-methanesulfonylpropane. We will delve into the electronic and steric factors that govern its reactivity, with a particular focus on the profound influence of the distal methanesulfonyl group. This document will serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing a detailed examination of the molecule's reactivity in nucleophilic substitution reactions, supported by mechanistic insights, comparative data, and actionable experimental protocols.

Introduction: The Significance of Activated Alkyl Halides in Synthesis

Alkyl halides are fundamental building blocks in organic synthesis, serving as key electrophiles in a wide array of bond-forming reactions. The reactivity of the carbon-halogen bond is a critical parameter that dictates the efficiency and selectivity of these transformations. While simple alkyl halides exhibit a predictable reactivity pattern, the introduction of functional groups within the alkyl chain can dramatically alter the electronic landscape of the molecule, leading to enhanced reactivity. This guide focuses on this compound, a molecule of significant interest due to the presence of a potent electron-withdrawing methanesulfonyl group, which markedly enhances the electrophilicity of the C-Br bond. Understanding the nuances of this enhanced reactivity is paramount for its effective utilization in the synthesis of complex molecules, including pharmaceutical intermediates and PET radiotracers.

The Electron-Withdrawing Power of the Methanesulfonyl Group: A Quantitative Perspective

The methanesulfonyl (CH₃SO₂) group is a powerful electron-withdrawing group, a property that is central to the enhanced electrophilicity of the C-Br bond in this compound. This electron-withdrawing effect is primarily inductive, transmitted through the sigma bonds of the propyl chain.

To quantify this effect, we can turn to the Hammett substitution constants (σ), which provide a measure of the electronic influence of a substituent on a reaction center. While typically applied to aromatic systems, the underlying principles are transferable to aliphatic systems. The methanesulfonyl group exhibits a high positive Hammett constant, with a σ-meta value of approximately 0.615 and a σ-para value of around 0.73 for benzoic acid derivatives.[1] These high positive values signify a strong electron-withdrawing character, which stabilizes negative charge and destabilizes positive charge in reaction intermediates and transition states.

This strong inductive pull of the methanesulfonyl group significantly polarizes the C-Br bond in this compound, rendering the carbon atom more electron-deficient and, therefore, a more potent electrophile for nucleophilic attack.

Reaction Mechanism and Kinetics: A Predominantly Sₙ2 Pathway

Given that this compound is a primary alkyl halide, its reactions with nucleophiles are expected to proceed predominantly through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[2][3][4] The rate of an Sₙ2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[2][3]

The electron-withdrawing methanesulfonyl group accelerates the Sₙ2 reaction rate in two ways:

-

Increased Electrophilicity: As discussed, the inductive effect of the sulfonyl group enhances the partial positive charge on the carbon atom of the C-Br bond, making it more attractive to an incoming nucleophile.

-

Transition State Stabilization: The transition state of an Sₙ2 reaction involves the formation of a partial negative charge on the attacking nucleophile and the leaving group. The electron-withdrawing nature of the methanesulfonyl group helps to stabilize this developing negative charge through space, thereby lowering the activation energy of the reaction.

Visualization of Electronic Effects and Reaction Pathway

To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Inductive effect of the methanesulfonyl group on the C-Br bond.

Caption: Sₙ2 reaction pathway for this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting nucleophilic substitution reactions with this compound. These are intended as a starting point and may require optimization based on the specific nucleophile and desired scale.

Protocol 1: Synthesis of an Alkyl Azide via Sₙ2 Reaction with Sodium Azide

This protocol is adapted from a similar procedure for 3-bromo-1-propanol and is expected to be effective for this compound.[6]

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

Acetone

-

Deionized Water

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.2 equivalents) in a 5:1 mixture of acetone and deionized water.

-

Addition of Electrophile: To the stirred solution, add this compound (1.0 equivalent).

-

Reaction: Heat the reaction mixture to reflux (approximately 70 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the acetone using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, 1-azido-3-methanesulfonylpropane.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Thioether via Sₙ2 Reaction with Thiophenol

This protocol is a general method for the synthesis of thioethers from alkyl halides.

Materials:

-

This compound

-

Thiophenol

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized Water

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Nucleophile Preparation: In a round-bottom flask, dissolve sodium hydroxide (1.1 equivalents) in ethanol. To this solution, add thiophenol (1.0 equivalent) and stir for 15 minutes at room temperature to form sodium thiophenoxide.

-

Addition of Electrophile: Add this compound (1.0 equivalent) to the solution of sodium thiophenoxide.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup: Once the reaction is complete, remove the ethanol under reduced pressure. Add deionized water to the residue.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with 1 M NaOH solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Concentration and Purification: Filter the drying agent and concentrate the organic phase using a rotary evaporator. The resulting crude thioether can be purified by column chromatography.

Applications in Drug Development and Medical Imaging

The 1-[3-(methylsulfonyl)propyl] moiety is a valuable pharmacophore found in several drug candidates. A notable example is JNJ-53718678, a potent and orally bioavailable fusion inhibitor of the Respiratory Syncytial Virus (RSV).[7] The synthesis of such molecules often relies on the nucleophilic substitution of a suitable precursor with this compound or a related electrophile. The methanesulfonyl group can contribute to the binding affinity of the drug molecule to its target protein through hydrogen bonding interactions and can also modulate its pharmacokinetic properties, such as solubility and metabolic stability.

Furthermore, the introduction of a reactive handle like the one provided by this compound is crucial in the development of radiotracers for Positron Emission Tomography (PET). PET is a powerful non-invasive imaging technique that utilizes molecules labeled with positron-emitting isotopes to visualize and quantify physiological processes in vivo.[1][8][9][10] The synthesis of these PET tracers requires efficient and rapid labeling reactions, often involving nucleophilic substitution with a radiolabeled nucleophile. The enhanced reactivity of this compound makes it an attractive precursor for the development of novel PET probes.

Conclusion

This compound is a highly activated primary alkyl halide with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and medical imaging. The strong electron-withdrawing nature of the methanesulfonyl group markedly enhances the electrophilicity of the carbon-bromine bond, leading to accelerated rates in Sₙ2 reactions. This guide has provided a comprehensive overview of the electronic factors governing its reactivity, along with practical experimental protocols for its application. A thorough understanding of the principles outlined herein will enable researchers to effectively harness the synthetic utility of this versatile building block for the construction of complex and biologically relevant molecules.

References

- University of Wisconsin-Madison. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from a publicly available university chemistry resource.

- Bordwell, F. G., & Cooper, G. D. (1951). Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII). Journal of the American Chemical Society, 73(11), 5187–5189.

- Kwantlen Polytechnic University. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. KPU Pressbooks.

- Janssen, P. A. J., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046–8058.

- Master Organic Chemistry. (2012, June 27).

- BenchChem. (n.d.). Application Notes and Protocols: SN2 Reaction of cis-1-bromo-3-methylcyclohexane.

- Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.

- Ametamey, S. M., et al. (2023). Radiochemistry for positron emission tomography. Nature Reviews Methods Primers, 3(1), 1-22.

- Save My Exams. (2025, May 21). Relative Rates of Nucleophilic Substitution (HL) (DP IB Chemistry): Revision Note.

- Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of Drug Discovery and Development, 1(1), 1-14.

- PubChem. (n.d.). 3-(methylsulfinyl)

- Wilson, A. A., et al. (2018). Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. Journal of Visualized Experiments, (140), e58410.

- PubChem. (n.d.). 3-(Methylsulfonyl)

- Bartleby. (n.d.). Rank from slowest to fastest in respect to SN2 reaction. 1-bromo-3-methylbutane, ....

- Gadre, S. R., Suresh, C. H., & Mohan, N. (2021). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Molecules, 26(11), 3289.

- Scribd. (n.d.). 4.2-SN1 and SN2 Reactions-Kinetics and Order of Reactivity and Factors Affecting.

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 1- Bromo-2-methyl-1-propene and 3-Bromo-2.

- Ye, J., et al. (2020). Computational Study of the Electrostatic Potential and Charges of Multivalent Ionic Liquid Molecules. The Journal of Physical Chemistry B, 124(38), 8476–8486.

- ResearchGate. (n.d.). Developing new molecular imaging probes for PET.

- The Royal Society of Chemistry. (2013). A New Proton-Sponge Polymer Synthesized by RAFT Polymerization for Intracellular Delivery of Biotherapeutics.

- CymitQuimica. (n.d.).

- Journal of Chemical Education. (2001). The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity. 78(8), 1104.

- BenchChem. (n.d.).

- Zhang, Y., & Lu, Z. (2010). Biomolecular electrostatics and solvation: a computational perspective. Expert opinion on drug discovery, 5(10), 943–958.

- Leboeuf, M., Köster, A. M., Jug, K., & Salahub, D. R. (1999). Topological analysis of the molecular electrostatic potential. The Journal of Chemical Physics, 111(11), 4893-4905.

- Sultan Qaboos University Journal For Science. (2016). Computational Study of Geometry, Solvation Free Energy, Dipole Moment, Polarizability, Hyperpolarizability and Molecular Properties of 2-Methylimidazole. 21(1), 29-40.

- Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046–8058.

Sources

- 1. Seeing more with PET scans: New chemistry for medical imaging | EurekAlert! [eurekalert.org]

- 2. web.viu.ca [web.viu.ca]

- 3. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. homework.study.com [homework.study.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 1-Bromo-3-methanesulfonylpropane

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Bromo-3-methanesulfonylpropane is a key bifunctional molecule employed in a variety of synthetic applications, particularly within the pharmaceutical and agrochemical industries. Its utility as a building block for introducing a sulfonyl-containing propyl chain necessitates a thorough understanding of its chemical stability and optimal storage conditions to ensure its integrity, reactivity, and the safety of its handling. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its degradation pathways, recommended storage and handling procedures, and methodologies for its analysis.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling and storage.

| Property | Value | Source |

| Chemical Formula | C₄H₉BrO₂S | [1] |

| Molecular Weight | 201.08 g/mol | [1] |

| CAS Number | 859940-73-1 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | Not precisely determined, estimated to be high | N/A |

| Melting Point | Not available | N/A |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide | General chemical knowledge |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; Br [label="Br"]; S [label="S"]; O1 [label="O"]; O2 [label="O"]; C4 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"];C1 -- C2; C2 -- C3; C3 -- Br; C2 -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- C4;

C1 -- H1; C1 -- H2; C2 -- H3; C3 -- H4; C3 -- H5; C4 -- H6; C4 -- H7; C4 -- H8; C1 -- H9; }

Figure 1: Molecular Structure of this compound.

Stability Profile and Degradation Pathways

The stability of this compound is governed by the reactivity of its two primary functional groups: the alkyl bromide and the methanesulfonyl group.

Thermal Stability

The methanesulfonyl group, an acyclic aliphatic sulfone, imparts significant thermal stability to the molecule. Acyclic aliphatic sulfones are known to be thermally robust, with decomposition typically initiating at temperatures exceeding 350°C. This high thermal stability suggests that this compound is unlikely to undergo thermal degradation under standard laboratory and storage conditions.

Hydrolytic Stability

The primary degradation pathway of concern for this compound is the hydrolysis of the carbon-bromine bond. Bromoalkanes are susceptible to nucleophilic substitution by water, leading to the formation of the corresponding alcohol and hydrobromic acid.

Reaction: R-Br + H₂O → R-OH + HBr

Caption: Proposed hydrolytic degradation pathway.

Photochemical Stability

Organobromine compounds can undergo photolytic cleavage of the C-Br bond upon absorption of ultraviolet radiation, leading to the formation of radical species.[5] This process can initiate a cascade of secondary reactions, resulting in a complex mixture of degradation products. To maintain the integrity of this compound, it is crucial to protect it from light, especially high-energy UV sources.

Incompatibility

Oxidizing Agents: The sulfone group is generally resistant to further oxidation. However, strong oxidizing agents should be avoided as they may react with other parts of the molecule or impurities.[6]

Strong Bases: Strong bases can promote the elimination of HBr, leading to the formation of an unsaturated sulfone. They can also accelerate the hydrolysis of the alkyl bromide.

Strong Acids: While sulfones are relatively stable in acidic conditions, prolonged exposure to strong acids at elevated temperatures could potentially lead to cleavage of the C-S bond, although this is generally a high-energy process.

Recommended Storage and Handling

To ensure the long-term stability and quality of this compound, the following storage and handling guidelines are recommended:

-

Temperature: Store at room temperature (20-25°C). Avoid excessive heat.

-

Light: Store in a tightly sealed, amber glass bottle or other light-resistant container to prevent photodegradation.

-

Moisture: Protect from moisture to minimize hydrolysis. Store in a dry, well-ventilated area.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

-

Container: Use chemically resistant containers, such as glass or fluorinated polyethylene.

Handling Precautions:

This compound is classified as a hazardous substance. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area or a chemical fume hood.

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Respiratory Protection: If working outside a fume hood or with large quantities, use a respirator with an appropriate organic vapor cartridge.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Experimental Protocols for Stability and Purity Assessment

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3][4][5]

Caption: Workflow for forced degradation studies.

Protocol for Hydrolytic Stability Assessment:

-

Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) media.

-

Incubate: Store the solutions at a controlled temperature (e.g., 40°C or 60°C).

-

Sample Collection: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize and Analyze: Neutralize the acidic and basic samples before analysis by a validated stability-indicating HPLC method.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for determining the purity of this compound and detecting non-volatile impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Sample Preparation:

-

Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities and potential degradation products.

Instrumentation:

-

GC system coupled to a Mass Spectrometer

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Chromatographic Conditions:

-

Carrier Gas: Helium

-

Inlet Temperature: 250°C

-

Oven Program: Start at 50°C, ramp to 280°C.

-

MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 400.

Sample Preparation:

-

Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration.

Conclusion

This compound is a thermally stable compound, with its primary degradation pathways being hydrolysis and photolysis of the alkyl bromide moiety. By adhering to the recommended storage and handling procedures, its integrity can be maintained for extended periods. The implementation of robust analytical methods, such as HPLC and GC-MS, is crucial for monitoring its purity and ensuring its suitability for synthetic applications. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to confidently and safely utilize this important chemical intermediate.

References

- Forced Degradation Studies: Regulatory Considerations and Implementation.

- Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections. LinkedIn. [Link]

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- Forced Degrad

- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

- HPLC Determination of Allyl Bromide on Newcrom R1 Column. SIELC Technologies. [Link]

- Investigation of the rates of hydrolysis of halogenoalkanes. Edexcel A-Level Chemistry. [Link]

- Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. Save My Exams. [Link]

- PubChem. This compound.